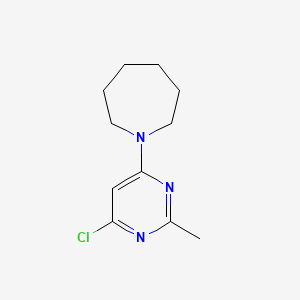

1-(6-Chloro-2-methylpyrimidin-4-yl)azepane

Description

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIJYHEMYPESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)azepane is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to an azepane ring. Its molecular formula is , with a molecular weight of approximately 227.7 g/mol. The unique structure of this compound suggests potential interactions with various biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes, which could lead to reduced cell proliferation in cancer cell lines.

- Interaction with DNA Repair Mechanisms : Similar compounds have shown the ability to modulate poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair pathways. Inhibitors of PARP are known for their role in cancer therapy, particularly in tumors with BRCA mutations.

In Vitro Studies

Recent investigations into the compound's efficacy have utilized various cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 18 | PARP inhibition and apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 25 | Induction of DNA damage response |

| Study 3 | HeLa (Cervical Cancer) | 30 | Modulation of cell cycle progression |

Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in significant PARP cleavage and increased phosphorylation of H2AX, indicating enhanced DNA damage response. The compound demonstrated an IC50 value of 18 µM, comparable to established PARP inhibitors like Olaparib .

Case Study 2 : In A549 lung cancer cells, the compound exhibited an IC50 value of 25 µM, suggesting its potential as an anticancer agent through the induction of DNA damage pathways .

In Vivo Studies

While in vitro results are promising, further investigation into the in vivo efficacy and safety profile of this compound is necessary. Preliminary animal studies are needed to evaluate pharmacokinetics, biodistribution, and overall therapeutic potential.

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)azepane has been identified as a promising candidate for developing drugs targeting muscarinic acetylcholine receptors. These receptors are crucial in treating conditions such as schizophrenia and Alzheimer's disease due to their role in neurotransmission.

Case Study: Muscarinic Receptor Agonists

Research indicates that compounds similar to this compound can act as agonists for the muscarinic M4 receptor. This receptor is predominantly expressed in the striatum and is involved in cognitive functions. The development of selective M4 agonists could lead to improved therapeutic profiles with fewer side effects compared to non-selective agents .

In material science, this compound can be explored for its potential as a polymer additive or a precursor for creating novel materials with specific properties.

Case Study: Polymer Modification

Research has shown that adding pyrimidine derivatives to polymers can enhance thermal stability and mechanical properties. Such modifications could lead to materials suitable for high-performance applications in electronics or automotive industries.

Comparison with Similar Compounds

Key Compounds

Analysis

- Steric Effects : The bulkier SCH₃ group could hinder interactions at the pyrimidine 2-position compared to CH₃.

- Halogen Positioning : The 2-chloro-5-fluoro derivative () demonstrates how halogen positioning impacts electronic distribution. Fluorine’s electronegativity at position 5 may direct reactivity toward electrophilic substitution at position 4, contrasting with the target compound’s 6-chloro substituent .

Heterocyclic Core Modifications

Thieno[3,2-d]pyrimidine vs. Pyrimidine

A structurally distinct analog () replaces the pyrimidine core with a thieno[3,2-d]pyrimidine system, fused with a thiophene ring. The morpholin-4-yl and methanesulfonyl groups in this compound further diversify its reactivity and solubility compared to the target compound’s azepane and methyl substituents .

Physicochemical Properties

- Solubility : The hydrochloride salt of the methylsulfanyl analog () likely exhibits higher aqueous solubility than the neutral target compound, a critical factor in drug formulation .

- Metabolic Stability : Fluorine substitution () may enhance metabolic stability by resisting oxidative degradation, whereas the target compound’s methyl group could be susceptible to oxidation .

Preparation Methods

Direct N-Arylation via Nucleophilic Substitution

-

- Starting materials: Azepane or azepane derivatives and 4-chloro-6-methylpyrimidine.

- Base: Triethylamine or similar organic bases to deprotonate the azepane nitrogen and facilitate nucleophilic attack.

- Solvent: Ethanol or dichloromethane (CH2Cl2).

- Temperature: Elevated temperatures around 100–130°C to promote substitution.

- Reaction time: Several hours to overnight (e.g., 2 to 8 hours or overnight).

Procedure:

The azepane is dissolved in ethanol or dichloromethane, followed by addition of 4-chloro-6-methylpyrimidine and triethylamine. The mixture is stirred at elevated temperature to allow nucleophilic substitution of the chlorine on the pyrimidine ring by the azepane nitrogen. After completion, the reaction mixture is cooled, diluted with organic solvent and water, and extracted. The crude product is purified by flash chromatography or preparative HPLC to yield the desired this compound compound.Yield: Typically around 70% under optimized conditions.

- Example: The synthesis of tert-butyl N-[(1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]carbamate was achieved with 71% yield under similar conditions, indicating the feasibility of this approach for azepane derivatives.

Use of Protected Azepane Derivatives

Rationale:

Protecting groups on the azepane nitrogen (e.g., carbamates) can be used to improve selectivity and yield during the substitution reaction. After coupling, the protecting group is removed under mild conditions.-

- tert-Butoxycarbonyl (Boc) group.

Process:

The protected azepane derivative is reacted with 4-chloro-6-methylpyrimidine under basic conditions and elevated temperature. Post-reaction, deprotection is carried out by acid treatment or hydrogenolysis to yield the free amine.

Alternative Synthetic Routes and Intermediates

- While direct substitution is the most straightforward, some patents describe multistep syntheses involving bicyclic azepane analogues or intermediates bearing different substituents, which can be converted to the target compound via ring expansion or functional group transformations.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, Dichloromethane | Choice affects solubility and reaction rate |

| Base | Triethylamine, Pyridine | Neutralizes HCl formed, facilitates substitution |

| Temperature | 100–130°C | Elevated temperature accelerates reaction |

| Reaction Time | 2–12 hours | Depends on scale and reactivity |

| Purification Method | Flash chromatography, HPLC | Ensures high purity of final compound |

| Yield | ~70% | Dependent on reaction conditions and purity of reagents |

Research Findings and Analytical Data

Spectroscopic Characterization:

- Mass spectrometry (ES+) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 319.2 for related azabicyclo compounds).

- Nuclear Magnetic Resonance (NMR) data (1H-NMR, 13C-NMR) confirm the substitution pattern and ring structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Azepane, 4-chloro-6-methylpyrimidine, triethylamine | 100–130°C, ethanol or CH2Cl2, 2–8 h | ~70 | Simple, efficient, scalable |

| Protected Azepane Route | Boc-protected azepane, 4-chloro-6-methylpyrimidine | Similar to above, plus deprotection step | Variable | Improves selectivity, requires additional step |

| Multistep Synthesis via Bicyclic Intermediates | Azabicyclo derivatives, pyrimidine halides | Elevated temperature, organic solvents | Variable | Used for complex analogues, less direct |

Q & A

Q. Tables for Key Data

| Structural Feature | Biological Impact | SAR Insight |

|---|---|---|

| 6-Chloro Substituent | Enhances binding affinity | Hydrophobic pocket occupancy |

| Azepane Ring | Modulates solubility | Ring size vs. logP correlation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.